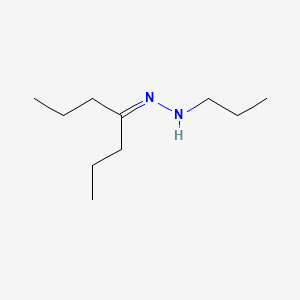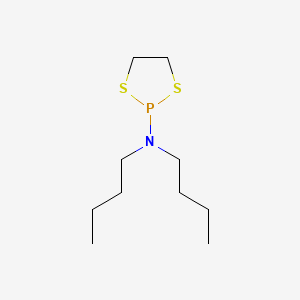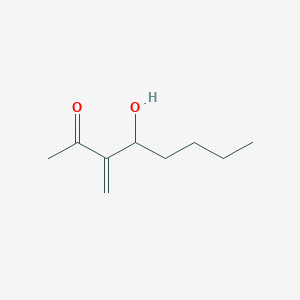
2-Octanone, 4-hydroxy-3-methylene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Octanone, 4-hydroxy-3-methylene- is an organic compound with a unique structure that includes a ketone group, a hydroxyl group, and a methylene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octanone, 4-hydroxy-3-methylene- can be achieved through several methods. One common approach involves the aldol condensation reaction between n-pentanal and methylvinylketone in the presence of a catalyst such as triphenylphosphine. This reaction yields the desired product with high selectivity .
Industrial Production Methods
Industrial production of 2-Octanone, 4-hydroxy-3-methylene- typically involves large-scale aldol condensation reactions. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Octanone, 4-hydroxy-3-methylene- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The methylene group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the methylene group under basic conditions.
Major Products Formed
Oxidation: 2-Octanone, 4-hydroxy-3-methylene- can be converted to 2-octanone, 4-oxo-3-methylene-.
Reduction: The reduction of the ketone group yields 2-octanol, 4-hydroxy-3-methylene-.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Octanone, 4-hydroxy-3-methylene- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents
Mécanisme D'action
The mechanism of action of 2-Octanone, 4-hydroxy-3-methylene- involves its interaction with various molecular targets. The hydroxyl and ketone groups can form hydrogen bonds with enzymes and other proteins, influencing their activity. The methylene group can participate in electrophilic or nucleophilic reactions, depending on the conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Octanone: Lacks the hydroxyl and methylene groups, making it less reactive in certain reactions.
4-Hydroxy-2-butanone: A smaller molecule with similar functional groups but different reactivity and applications
Uniqueness
2-Octanone, 4-hydroxy-3-methylene- is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
73255-33-1 |
|---|---|
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
4-hydroxy-3-methylideneoctan-2-one |
InChI |
InChI=1S/C9H16O2/c1-4-5-6-9(11)7(2)8(3)10/h9,11H,2,4-6H2,1,3H3 |
Clé InChI |
RXMXPFFIYTXDBB-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C(=C)C(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


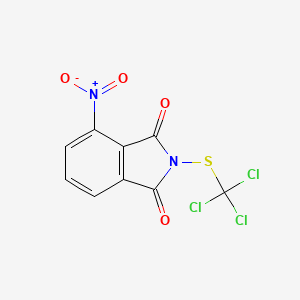
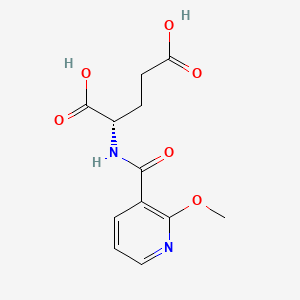


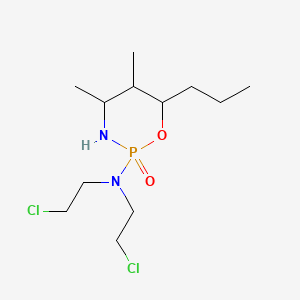
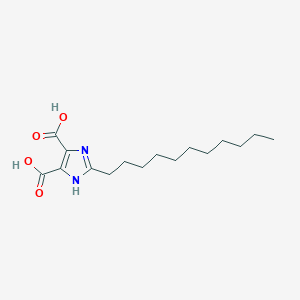
![3-Oxo-8-oxabicyclo[3.2.1]octan-6-yl 2,2-dimethylpropanoate](/img/structure/B14453582.png)
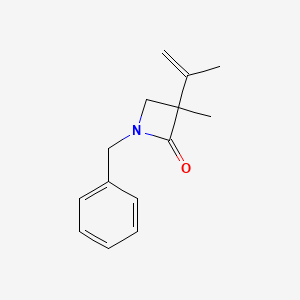
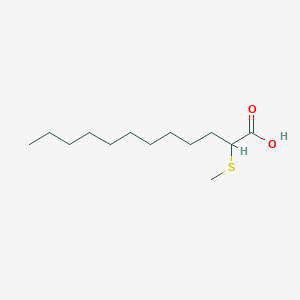

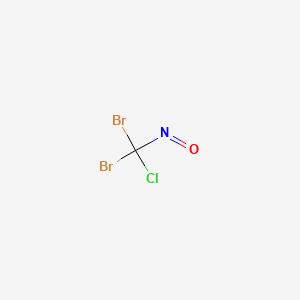
![4-[2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)ethyl]-2,6-dimethylmorpholine](/img/structure/B14453604.png)
